![molecular formula C19H27Cl2N3O2S B2958617 N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)butyramide hydrochloride CAS No. 1216415-26-7](/img/structure/B2958617.png)
N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)butyramide hydrochloride
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Description
N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)butyramide hydrochloride is a useful research compound. Its molecular formula is C19H27Cl2N3O2S and its molecular weight is 432.4. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
The compound serves as a building block in chemical synthesis, contributing to the development of new chemical entities with potential therapeutic applications. For instance, its structure, featuring both a benzothiazole and a morpholine moiety, is crucial in synthesizing benzofuran-morpholinomethyl-pyrazoline hybrids, identified as new classes of vasorelaxant agents. These hybrids have shown significant vasodilatory properties in preclinical models, suggesting their potential in treating cardiovascular diseases (Hassan et al., 2014).
Biological Activities
The compound's derivatives have been explored for various biological activities, including antitumor, antimicrobial, and antioxidant properties. The presence of the benzothiazole and morpholine groups in molecules has been linked to enhanced pharmacological profiles, including anti-tumor activity against specific cancer cell lines and potential antibacterial properties. For example, research on benzopyranylamine compounds has indicated their activity against human breast, CNS, and colon cancer cell lines, with some derivatives selected for in vivo testing against susceptible human cancers (Jurd, 1996).
Furthermore, the exploration of sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, a related structure, demonstrated good to potent antimicrobial activity, highlighting the potential of similar compounds in developing new antimicrobial agents (Janakiramudu et al., 2017).
properties
IUPAC Name |
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)butanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26ClN3O2S.ClH/c1-3-5-16(24)23(9-4-8-22-10-12-25-13-11-22)19-21-17-14(2)6-7-15(20)18(17)26-19;/h6-7H,3-5,8-13H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEKNVMLHVXFSCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(CCCN1CCOCC1)C2=NC3=C(C=CC(=C3S2)Cl)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)butyramide hydrochloride |
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